

Application of In-Vitro Human Hair Follicle Organ Culture to Test Herbal Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Procerin*

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Introduction

The in-vitro human hair follicle organ culture (HFOC) model represents a powerful and physiologically relevant platform for the preclinical evaluation of compounds intended for the treatment of hair loss and the promotion of hair growth. This ex vivo system maintains the complex three-dimensional structure and multicellular interactions of the hair follicle, offering a unique advantage over monolayer cell cultures. By preserving the intricate communication between epithelial, mesenchymal, and neuroectodermal cell populations, the HFOC model allows for the meaningful assessment of how test substances, such as herbal extracts, impact hair shaft elongation, cell proliferation, apoptosis, and gene expression within the context of the mini-organ.^{[1][2][3]} This document provides detailed application notes and protocols for utilizing the human hair follicle organ culture to screen and characterize the efficacy of herbal extracts.

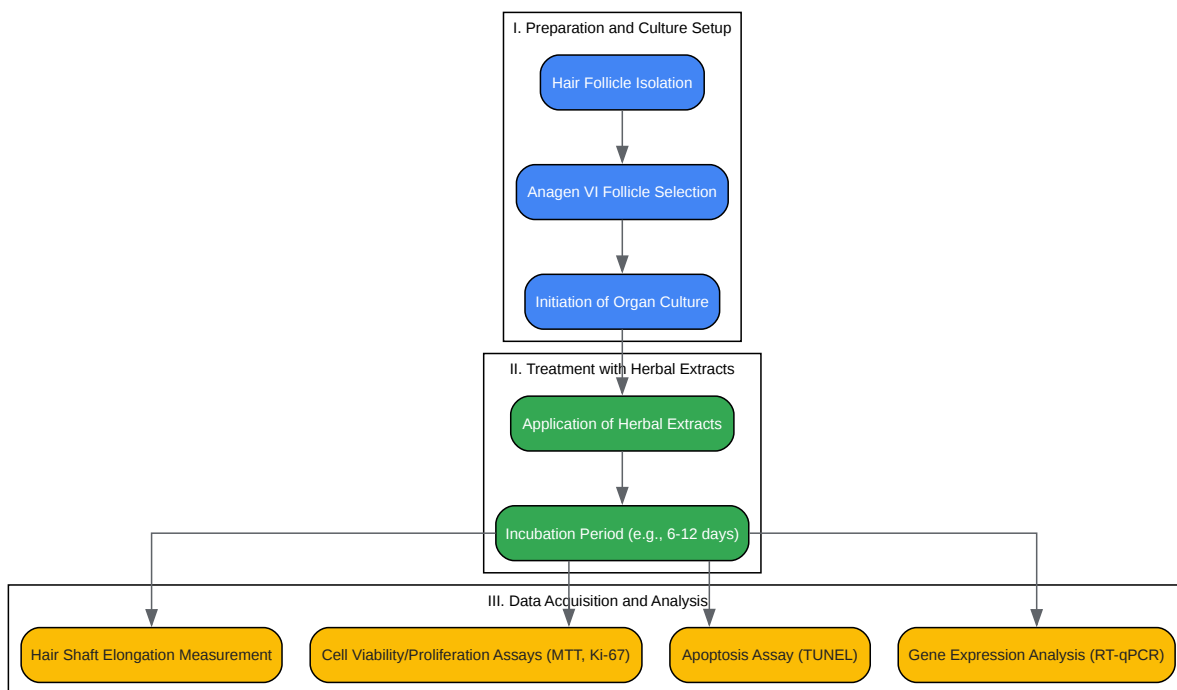
Core Principles of the Assay

The fundamental principle of the HFOC model lies in the ability of isolated anagen VI hair follicles to continue their growth and produce a hair shaft for a limited period in a controlled in-vitro environment.^[3] This allows for the direct measurement of hair shaft elongation over time, which serves as a primary and robust endpoint for assessing the hair growth-promoting or inhibitory effects of test compounds.^{[3][4][5]} Furthermore, the cultured follicles can be subjected to various downstream analyses to elucidate the underlying mechanisms of action, including immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis

(e.g., TUNEL assay), and molecular analyses such as quantitative real-time PCR (RT-qPCR) to investigate changes in gene expression related to key signaling pathways.[3][6]

Experimental Workflow

The overall workflow for testing herbal extracts using the human hair follicle organ culture model involves several key stages, from the initial isolation of the hair follicles to the final data analysis.



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Caption: Overall experimental workflow for testing herbal extracts. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Human Hair Follicles

This protocol outlines the microdissection and culturing of human hair follicles from scalp skin.

Materials:

- Human scalp skin obtained with ethical approval
- William's E Medium (supplemented with L-glutamine, hydrocortisone, insulin, penicillin, and streptomycin)[7]
- Sterile phosphate-buffered saline (PBS)
- Sterile petri dishes, scalpels, and fine forceps
- Dissecting microscope
- 24-well culture plates

Procedure:

- Wash the scalp skin sample multiple times with sterile PBS containing antibiotics.
- Remove excess adipose tissue from the subcutaneous layer using a sterile scalpel.
- Under a dissecting microscope, carefully microdissect individual anagen VI hair follicles from the subcutaneous fat.[8] Anagen follicles are identified by their visible bulb and intact outer root sheath.[9]
- Transfer the isolated follicles to a petri dish containing supplemented William's E Medium.
- Gently place one intact anagen VI follicle into each well of a 24-well plate containing 1 mL of pre-warmed supplemented William's E Medium.[3]
- Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO₂. [7]

Protocol 2: Treatment with Herbal Extracts

Materials:

- Herbal extract of interest
- Appropriate solvent for the extract (e.g., DMSO, ethanol, or culture medium)
- Supplemented William's E Medium

Procedure:

- Prepare a concentrated stock solution of the herbal extract in a suitable solvent.
- On Day 1 of the culture, prepare serial dilutions of the herbal extract in the supplemented William's E Medium to achieve the desired final concentrations.
- Include a vehicle control group containing the same final concentration of the solvent used for the extract. A positive control, such as Minoxidil, can also be included.
- Carefully replace the medium in each well with the medium containing the respective treatment or control.
- Change the medium every 2-3 days with freshly prepared treatment or control medium.

Protocol 3: Measurement of Hair Shaft Elongation

Materials:

- Inverted microscope with a digital camera
- Image analysis software with a calibrated measurement tool

Procedure:

- On Day 0 (immediately after isolation) and at regular intervals (e.g., every 2-3 days) throughout the culture period, capture a digital image of each hair follicle.[\[4\]](#)[\[10\]](#)

- Using the image analysis software, measure the length of the hair shaft from the base of the hair bulb to the tip of the hair shaft.[\[10\]](#)
- Calculate the hair shaft elongation for each follicle by subtracting the initial length (Day 0) from the length at each subsequent time point.[\[10\]](#)
- The results can be expressed as the mean elongation in millimeters \pm standard error of the mean (SEM).

Protocol 4: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[\[11\]](#)

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[\[12\]](#)
- Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)[\[13\]](#)
- Microplate reader

Procedure:

- At the end of the culture period, remove the culture medium from each well.
- Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.[\[11\]](#)
- Incubate the plate for 3-4 hours at 37°C.[\[14\]](#)
- After incubation, carefully remove the MTT-containing medium.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[13\]](#)[\[14\]](#)
- Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[\[15\]](#)

- Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[\[11\]](#)

Protocol 5: Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[\[16\]](#)

Materials:

- TUNEL assay kit (commercially available)
- Paraformaldehyde solution (4%)
- Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)[\[17\]](#)
- Fluorescence microscope

Procedure:

- At the end of the culture period, fix the hair follicles in 4% paraformaldehyde for 10-15 minutes at room temperature.[\[17\]](#)[\[18\]](#)
- Wash the follicles with PBS.
- Permeabilize the follicles with the permeabilization solution for 15-20 minutes at room temperature.[\[17\]](#)[\[18\]](#)
- Proceed with the TUNEL staining according to the manufacturer's instructions of the chosen kit. This typically involves an enzymatic labeling step followed by detection with a fluorescently labeled antibody or streptavidin.
- Counterstain the nuclei with a DNA dye such as DAPI.
- Mount the follicles on a microscope slide and visualize them using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (in the case of FITC-labeled dUTP), while all nuclei will be stained blue with DAPI.

- Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in a defined area of the hair bulb.[\[6\]](#)

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between different herbal extracts and controls.

Table 1: Effect of Herbal Extracts on Hair Shaft Elongation (mm)

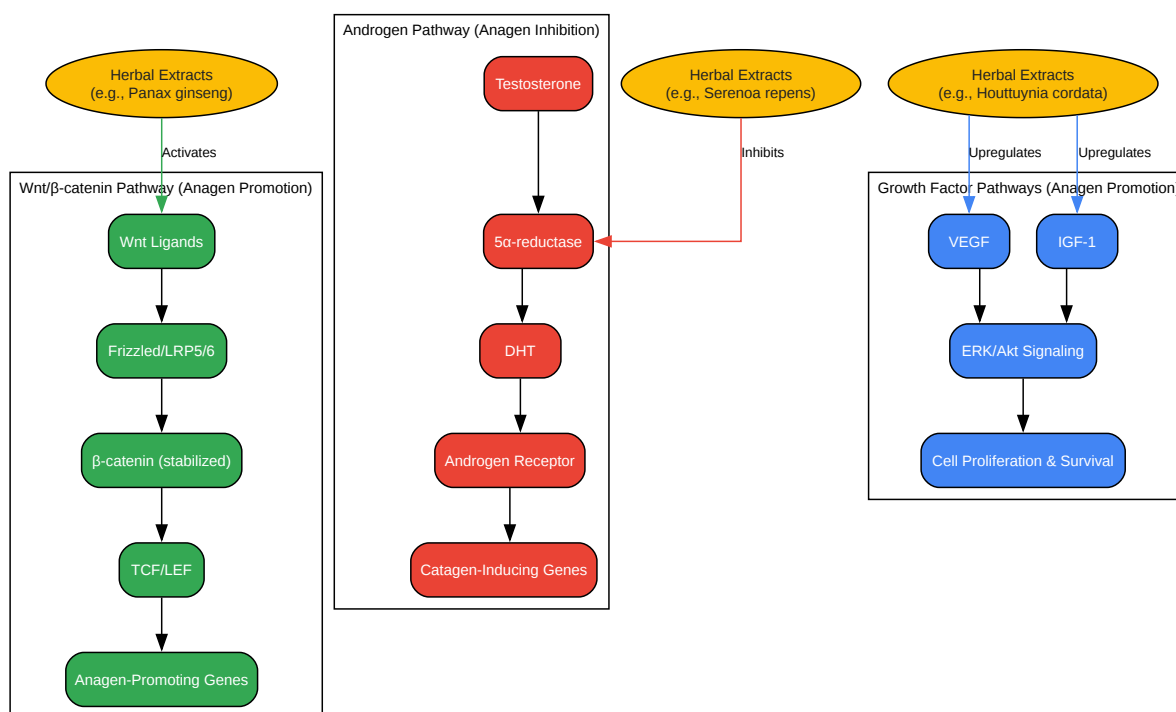
Treatment Group	Concentration	Day 3 (Mean ± SEM)	Day 6 (Mean ± SEM)	Day 9 (Mean ± SEM)	Day 12 (Mean ± SEM)
Vehicle Control	-				
Minoxidil (10 µM)	-				
Herbal Extract A	1 µg/mL				
Herbal Extract A	10 µg/mL				
Herbal Extract B	1 µg/mL				
Herbal Extract B	10 µg/mL				

Table 2: Effect of Herbal Extracts on Hair Follicle Viability and Apoptosis

Treatment Group	Concentration	Cell Viability (% of Control)	Apoptotic Cells (% of Total)
Vehicle Control	-	100	
Minoxidil (10 μ M)	-		
Herbal Extract A	1 μ g/mL		
Herbal Extract A	10 μ g/mL		
Herbal Extract B	1 μ g/mL		
Herbal Extract B	10 μ g/mL		

Key Signaling Pathways in Hair Growth

Several signaling pathways are crucial for regulating the hair growth cycle. Herbal extracts often exert their effects by modulating these pathways.



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Caption: Key signaling pathways in hair growth modulated by herbal extracts. (Within 100 characters)

Many herbal extracts promote hair growth by activating the Wnt/β-catenin pathway, which is essential for maintaining the anagen (growth) phase of the hair cycle.[19][20] Conversely, other extracts may inhibit the androgen pathway by targeting the 5α-reductase enzyme, which converts testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia.[19]

[20] Additionally, some herbal compounds have been shown to upregulate the expression of various growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1), which stimulate cell proliferation and survival through downstream signaling cascades like the ERK and Akt pathways.[21][22]

Conclusion

The in-vitro human hair follicle organ culture model is an indispensable tool for the preclinical assessment of herbal extracts for hair growth-promoting properties. It provides a robust and physiologically relevant system to obtain quantitative data on hair shaft elongation, cell viability, and apoptosis, while also allowing for the investigation of the underlying molecular mechanisms. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this model in their discovery and development efforts.

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- To cite this document: BenchChem. [Application of In-Vitro Human Hair Follicle Organ Culture to Test Herbal Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053674#application-of-in-vitro-human-hair-follicle-organ-culture-to-test-herbal-extracts]

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